Norpropoxyphene is a metabolite of dextropropoxyphene, an opioid analgesic that was commonly used for pain relief. It is less potent than its parent compound and is often studied for its pharmacological properties and potential applications in pain management. The chemical structure of norpropoxyphene closely resembles that of methadone, indicating its potential for similar therapeutic effects.
Norpropoxyphene is primarily derived from the metabolism of dextropropoxyphene, which itself is synthesized from d-oxyphene. The metabolic conversion occurs in the liver, where dextropropoxyphene is transformed into norpropoxyphene through N-dealkylation. This process can be influenced by various factors, including genetic variations in metabolic enzymes.
Norpropoxyphene is classified as an opioid analgesic and falls under the category of narcotics. It has been used in clinical settings for pain relief but has seen a decline in use due to concerns over safety and efficacy compared to other analgesics.
Technical details include:
Norpropoxyphene has the following molecular structure:
Norpropoxyphene undergoes various chemical reactions, particularly in biological systems:
Analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS) are employed to study these reactions and quantify norpropoxyphene in biological samples .
Norpropoxyphene acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor. Its mechanism includes:
Norpropoxyphene is systematically named as (2S,3R)-3-Methyl-4-(methylamino)-1,2-diphenylbutan-2-yl propanoate. This nomenclature adheres to IUPAC conventions by specifying:
The stereochemical configuration critically determines its biological activity. Norpropoxyphene is the N-demethylated metabolite of dextropropoxyphene, retaining the same stereochemistry as the parent compound:
This stereochemistry is defined using the Cahn-Ingold-Prelog priority rules:
Chiral Center | Cahn-Ingold-Prelog Priority | Configuration |
---|---|---|
C2 (Carbonyl carbon) | 1: -OC(O)CH₂CH₃ 2: -CH(C₆H₅)CH₂N(CH₃)H 3: -C₆H₅ 4: -CH₃ | S |
Norpropoxyphene is the primary pharmacologically active metabolite of the opioid prodrug dextropropoxyphene, generated via hepatic N-demethylation. The biotransformation pathway involves:
The toxicokinetic profile reveals significant differences from the parent drug:
Parameter | Dextropropoxyphene | Norpropoxyphene |
---|---|---|
Formation Pathway | Prodrug | CYP3A4-mediated N-demethylation |
Peak Plasma Time | 1–2 hours | 2–4 hours |
Elimination Half-Life | 8–46 hours | 6–54 hours |
Active Metabolites | Norpropoxyphene | p-Hydroxynorpropoxyphene, Dinorpropoxyphene |
Norpropoxyphene (C₂₁H₂₇NO₂) has a molecular weight of 325.45 g/mol. Its physicochemical behavior is defined by:
The extended elimination half-life (up to 54 hours) combined with high tissue affinity facilitates accumulation in:
Property | Value | Analytical/Physiological Significance |
---|---|---|
Molecular Formula | C₂₁H₂₇NO₂ | - |
Molecular Weight | 325.45 g/mol | Mass spectrometry identification |
Solubility in Methanol | >1 mg/mL | Certified reference material preparation [9] |
Storage Stability | Stable at 2–8°C (methanolic solution) | Long-term analytical use |
Volume of Distribution | 10–26 L/kg | High tissue penetration [4] |
Comprehensive Compound Nomenclature
Identifier Type | Name |
---|---|
IUPAC Name | (2S,3R)-3-Methyl-4-(methylamino)-1,2-diphenylbutan-2-yl propanoate |
Synonyms | D-Norpropoxyphene; Dextronorpropoxyphene; Nordextropropoxyphene |
CAS Registry | 3400-44-0 |
Chemical Abstracts | (αS,1S)-α-(2-(Dimethylamino)-1-methylethyl)-α-phenylbenzenepropanol |
Stereo Descriptors | (2S,3R) configuration |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7